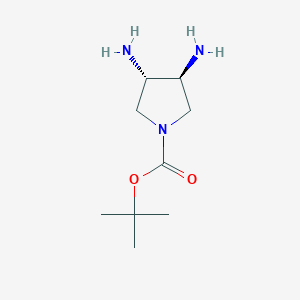

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020571-45-2, 2173182-42-6 | |

| Record name | (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral diamine building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined diamine functionalities, makes it a valuable component for the synthesis of complex molecules with specific three-dimensional orientations. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

This guide provides a comprehensive overview of the known and predicted physical properties of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. It is important to note that while extensive data is available for its enantiomer, (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, specific experimental data for the (3S,4S) isomer is less prevalent in publicly accessible literature. Based on the principles of stereochemistry, enantiomers possess identical physical properties, with the exception of their interaction with plane-polarized light (optical rotation). Therefore, the data presented herein for the (3S,4S) isomer is largely based on the data for the (3R,4R) enantiomer and computational predictions, a necessary approach in the absence of direct experimental values for the (3S,4S) compound.

Molecular and Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | N/A |

| Molecular Formula | C₉H₁₉N₃O₂ | |

| Molecular Weight | 201.27 g/mol | |

| CAS Number | Not explicitly found for (3S,4S). (3R,4R) isomer is 503552-68-9. | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CN">C@@HN | N/A |

| InChI Key | MOFRNGKMXMQTQR-YUMQZZPRSA-N | N/A |

Tabulated Physical Properties

The following table summarizes the key physical properties. As stated, these values are primarily based on data for the (3R,4R) enantiomer and computational predictions.

| Property | Value | Notes and Justification |

| Appearance | White to off-white solid or powder | General appearance for similar small organic molecules. |

| Melting Point | Data not available | Expected to be a solid at room temperature. The melting point would be identical to its (3R,4R) enantiomer.[1][2][3][4][5] |

| Boiling Point | Data not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The presence of two amino groups and the carbonyl group suggests hydrogen bonding capability, leading to solubility in protic solvents. |

| pKa | Data not available | The two amino groups will have distinct pKa values, influenced by the pyrrolidine ring. |

| Optical Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (3R,4R) enantiomer. | This is the defining differential physical property of enantiomers.[1][2][3][4][5] |

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of key physical properties.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. This protocol utilizes a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: Ensure the sample of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the estimated melting point.

-

Slow Heating: Reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6]

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within a narrow range for a pure compound.

Caption: Workflow for Solubility Assessment.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and the pyrrolidine ring puckering. Key signals would include:

-

A singlet at around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

A series of multiplets in the region of 2.5-3.5 ppm for the pyrrolidine ring protons. The diastereotopic nature of the methylene protons would lead to complex splitting patterns.

-

Broad signals for the amine protons, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals:

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

Signals for the carbonyl carbon of the Boc group.

-

Four signals for the carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.27.

Safety and Handling

Based on the safety data for the (3R,4R) enantiomer, (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate should be handled with care.

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a valuable chiral building block. While specific experimental data for this enantiomer is limited, its physical properties can be reliably inferred from its structure and the data available for its (3R,4R) counterpart. The protocols and information provided in this guide offer a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their synthetic endeavors. It is always recommended to perform analytical characterization on any new batch of this reagent to confirm its identity and purity.

References

-

PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Saskoer.ca. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

ACS Publications. CO2 Solubility Measurements and Modeling for Tertiary Diamines. Retrieved from [Link]

-

University of Alberta. Melting point determination. Retrieved from [Link]

-

Research and Reviews. Enantiomers: Understanding their Physical and Chemical Properties. Retrieved from [Link]

-

Reddit. Why do enantiomers have different properties? : r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. 5.13: Chemical Properties of Enantiomers. Retrieved from [Link]

-

Quora. Do enantiomers have the same chemical and physical properties? Retrieved from [Link]

Sources

Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a key chiral intermediate, has emerged as a scaffold of significant interest for medicinal chemists and drug development professionals. Commonly referred to as (3S,4S)-1-Boc-3,4-diaminopyrrolidine, its rigid, stereochemically defined structure provides a unique platform for constructing complex molecules with precise three-dimensional orientations. The trans-configuration of the two primary amine groups on the pyrrolidine ring is particularly crucial for its utility.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen serves a dual purpose: it deactivates the secondary amine from unwanted side reactions and enhances the molecule's solubility in common organic solvents, facilitating its use in a wide range of synthetic transformations. This guide provides a comprehensive overview of its chemical structure, synthesis, analytical characterization, and critical applications, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The significance of chirality is paramount in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3][4]

Physicochemical Properties and Structural Elucidation

The precise chemical identity and purity of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are foundational to its successful application in pharmaceutical synthesis. Its structure is confirmed through a combination of spectroscopic methods.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | PubChem |

| Synonyms | (3S,4S)-1-Boc-3,4-diaminopyrrolidine, trans-1-Boc-3,4-diaminopyrrolidine | - |

| CAS Number | 491878-06-9 | [5][6][7][8][9] |

| Molecular Formula | C₉H₁₉N₃O₂ | [10] |

| Molecular Weight | 201.27 g/mol | [10] |

| Appearance | Off-white to pale yellow solid or oil | - |

| SMILES | CC(C)(C)OC(=O)N1CN">C@@HN | [10] |

| InChIKey | MOFRNGKMXMQTQR-KRWDZBQOSA-N | - |

Structural Confirmation: A Spectroscopic Approach

A self-validating protocol for structural confirmation relies on a triad of analytical techniques: NMR, Mass Spectrometry, and IR spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a definitive fingerprint. The nine protons of the tert-butyl group on the Boc protector typically appear as a sharp singlet around 1.4 ppm. The protons on the pyrrolidine ring appear as a series of multiplets between 2.5 and 3.5 ppm. The chemical shifts and, crucially, the coupling constants between the protons at the C3 and C4 positions help confirm the trans stereochemistry.

-

¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the four distinct signals for the pyrrolidine ring carbons.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm functional groups. Key absorptions include N-H stretching vibrations for the primary amines (a doublet around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the Boc-carbamate group (~1680-1700 cm⁻¹), and C-N stretching vibrations.

-

Chiral Purity Analysis : For applications in drug development, confirming the enantiomeric and diastereomeric purity is non-negotiable. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., a polysaccharide-based column). This technique separates the (3S,4S) enantiomer from its (3R,4R) counterpart and any cis diastereomers, allowing for precise quantification of its stereochemical purity.

Stereoselective Synthesis: A Strategic Workflow

The synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate requires a robust, stereocontrolled route to establish the two contiguous chiral centers. Asymmetric synthesis strategies are employed to ensure high enantiomeric excess.[11][12] An efficient route often begins from readily available chiral precursors.

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Exemplary Laboratory Protocol

The following protocol is a representative synthesis adapted from established methodologies in organic chemistry.

Step 1: Formation of a Diazide Intermediate

-

Rationale : This step establishes the carbon-nitrogen bonds with the correct stereochemistry. Using a nucleophile like sodium azide (NaN₃) to open a cyclic precursor (such as a cyclic sulfate or epoxide derived from a chiral pool material like D-tartaric acid) is a highly reliable and stereospecific transformation, typically proceeding via an Sₙ2 mechanism that inverts the stereocenter at the point of attack, leading to the desired trans relationship.

-

Procedure :

-

Dissolve the cyclic starting material (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (2.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide intermediate.

-

Step 2: Reduction to the Diamine and Boc Protection

-

Rationale : Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.[13] Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation. The subsequent protection with di-tert-butyl dicarbonate ((Boc)₂O) is performed to install the Boc group, preventing the secondary amine of the pyrrolidine ring from participating in later reactions.

-

Procedure :

-

Dissolve the crude diazide intermediate from the previous step in a solvent like methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

-

Once the reaction is complete (monitored by TLC or ¹H NMR), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final compound, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.

-

Applications in Drug Discovery: The DPP-4 Inhibitor Case Study

The primary application of this chiral building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[14][15][16][17][18]

Mechanism of Action and Structural Role

DPP-4 is an enzyme that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control.

The (3S,4S)-diaminopyrrolidine scaffold serves as an excellent "mimic" of the dipeptide substrate of DPP-4. Its rigid structure pre-organizes the two primary amine groups for optimal interaction with the enzyme's active site.

-

One of the primary amines typically forms a key salt bridge interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 pocket of the enzyme.

-

The other amine group can engage in hydrogen bonding interactions within the S1 pocket, mimicking the N-terminus of the natural substrate.

This bidentate interaction is a cornerstone of the high potency and selectivity observed in many DPP-4 inhibitors that incorporate this scaffold.

Caption: Binding interactions of the diaminopyrrolidine core in the DPP-4 active site.

Example: Teneligliptin

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor used for the treatment of type 2 diabetes. Its synthesis prominently features the (3S,4S)-diaminopyrrolidine scaffold, which is coupled with other fragments to complete the final drug molecule. The pyrrolidine core is central to its high-affinity binding to the DPP-4 enzyme.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is essential in a research and development setting.

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Toxicity, Oral | Warning (H302) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Danger (H314) | Causes severe skin burns and eye damage. |

| Eye Damage | Danger (H314) | Causes serious eye damage. |

Source: GHS classification data from PubChem.[10]

-

Handling : Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, regional, and national environmental regulations.

Conclusion

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is more than just a chemical reagent; it is a validated and highly valuable chiral building block that has enabled the successful development of important therapeutics. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by the Boc protecting group and the two primary amines, makes it an indispensable tool for medicinal chemists. The deep understanding of its synthesis, characterization, and interaction with biological targets, particularly DPP-4, underscores the power of rational, structure-based drug design. As the demand for stereochemically pure and novel pharmaceutical agents continues to grow, the importance of cornerstone scaffolds like this is set to increase.

References

-

PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chembase.cn. Rel-(3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. Available from: [Link]

-

PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. Available from: [Link]

-

MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]

-

PubMed. Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides With β-Phthalimidonitroethene. Available from: [Link]

-

Open Access Journals. Role of Chirality in Drugs Discovery and Development. Available from: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

Nova Science Publishers. Chapter 4. Synthesis of Chiral Dihydropyridines. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC. Available from: [Link]

-

PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. Available from: [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. PMC. Available from: [Link]

-

MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available from: [Link]

-

PubMed. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Available from: [Link]

-

Chiralpedia. Chiral Pharmacology: The Mirror Image of Drug Development. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

JINAN GUODING PHARMACEUTICAL CO.,LTD. Doripenem side chain | 491878-06-9. Available from: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

CP Lab Safety. tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. Available from: [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 5. 491878-06-9|(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2 | 491878-06-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Doripenem side chain | 491878-06-9 - JINAN GUODING PHARMACEUTICAL CO.,LTD [guodingpharma.com]

- 9. 491878-06-9 Doripenem side-chain AKSci J11303 [aksci.com]

- 10. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Phthalimidonitroethene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oatext.com [oatext.com]

- 18. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined pyrrolidine core, coupled with the versatile reactivity of its vicinal diamines, makes it a valuable scaffold for the synthesis of complex and biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization, making it an ideal intermediate in multi-step syntheses.

While a specific CAS number for the (3S,4S)-enantiomer is not readily found in public databases, its enantiomer, (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, is well-documented with the CAS number 503552-68-9 [1][2]. For the purpose of this guide, we will focus on the synthesis, properties, and applications of the (3S,4S) stereoisomer, a crucial component in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are critical for its handling, reactivity, and pharmacokinetic profiling when incorporated into larger molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃O₂ | PubChem |

| Molecular Weight | 201.27 g/mol | [1][2] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in methanol, chloroform, and other organic solvents | General chemical knowledge |

| Chirality | (3S,4S) | User-defined |

Enantioselective Synthesis

The synthesis of enantiomerically pure (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a key challenge, often starting from chiral pool materials or employing asymmetric synthesis strategies to install the desired stereochemistry. One common approach involves the derivatization of tartaric acid, a readily available chiral starting material.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual pathway for the synthesis of the target molecule, highlighting the key transformations involved in establishing the chiral pyrrolidine core.

Caption: Conceptual synthesis of (3S,4S)-Boc-diaminopyrrolidine.

Detailed Experimental Protocol

This protocol is a representative, multi-step synthesis adapted from established methodologies for preparing chiral aminopyrrolidines.

Step 1: Synthesis of (2S,3S)-1,4-bis(benzyl)-2,3-butanediol

-

To a solution of L-tartaric acid in a suitable solvent, add a reducing agent such as lithium aluminum hydride at a controlled temperature.

-

After the reduction is complete, protect the resulting diol with a suitable protecting group, for example, by reacting with benzyl bromide in the presence of a base like sodium hydride.

-

Purify the product by column chromatography. The rationale for benzylation is to protect the hydroxyl groups during subsequent steps and to facilitate characterization.

Step 2: Formation of the Pyrrolidine Ring

-

Convert the diol to a dimesylate by reacting with methanesulfonyl chloride in the presence of a base such as triethylamine. This converts the hydroxyls into good leaving groups.

-

React the dimesylate with a nitrogen nucleophile, such as benzylamine, which will displace the mesylates in a double SN2 reaction to form the N-benzylated pyrrolidine ring.

Step 3: Introduction of Amino Groups

-

The protected pyrrolidine is then converted to a di-azide. This can be achieved by converting the hydroxyl groups (after debenzylation if necessary) to leaving groups and subsequent substitution with sodium azide.

-

The di-azide is then reduced to the corresponding diamine using a reducing agent like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Step 4: Boc Protection

-

The resulting (3S,4S)-3,4-diaminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

The reaction selectively protects one of the amino groups, yielding the final product, (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. The Boc group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Applications in Drug Discovery

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate serves as a versatile chiral building block in the synthesis of a variety of therapeutic agents. The diamine functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as a Chiral Scaffold

The rigid pyrrolidine ring system helps to constrain the conformation of the final drug molecule, which can lead to higher binding affinity and selectivity for its biological target. The (3S,4S) stereochemistry is often crucial for optimal interaction with the chiral environment of proteins and enzymes.

Example Application: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many of these inhibitors feature a chiral amine component. The following diagram illustrates how the title compound can be incorporated into the synthesis of a hypothetical DPP-4 inhibitor.

Caption: Use of (3S,4S)-Boc-diaminopyrrolidine in synthesis.

In this example, one of the amino groups of the deprotected diaminopyrrolidine can act as a nucleophile to displace a leaving group on a substituted xanthine core, a common structural motif in DPP-4 inhibitors. The second amino group can be further functionalized to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

| Analytical Technique | Purpose | Expected Results |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of the pyrrolidine core and Boc group. | Characteristic peaks corresponding to the protons and carbons of the pyrrolidine ring and the tert-butyl group. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₉N₃O₂. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Separation of the (3S,4S) and (3R,4R) enantiomers, allowing for the quantification of the enantiomeric excess (ee). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H (amines), C=O (carbamate), and C-H bonds. |

Protocol for Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is generally used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers. The choice of a specific chiral column and mobile phase often requires screening to achieve optimal separation.

Conclusion

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a highly valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and adaptable functionality provide a robust platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in the development of new and improved therapeutics.

References

-

PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. A process for the preparation of tert-butyl (r)

-

CP Lab Safety. tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

BGB Analytik. CHIRAL Handbook. [Link]

-

Korea Science. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

-

Farmacia Journal. SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

Sources

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate molecular weight

An In-Depth Technical Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery

Introduction

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a synthetically versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine core, coupled with the stereospecific orientation of its two primary amino groups, provides a well-defined three-dimensional scaffold for the construction of complex molecular architectures. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and allows for selective manipulation of the diamino functionalities, making it an invaluable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its properties, a representative synthetic workflow, and its strategic application in modern drug discovery, particularly in the development of kinase inhibitors.

Core Physicochemical Properties

The fundamental properties of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are summarized below. These identifiers are critical for sourcing, characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₃O₂ | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| Synonyms | tert-butyl (3S,4S)-3,4-diamino-1-pyrrolidinecarboxylate, trans-tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | |

| Primary Hazards | Corrosive, Irritant | [2] |

Synthesis, Purification, and Characterization

The synthesis of enantiomerically pure (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a multi-step process that requires precise stereochemical control. The rationale behind the chosen synthetic strategy is to establish the desired (3S,4S) stereochemistry early and carry it through the synthesis.

Synthetic Rationale and Strategy

The core of the strategy involves starting from a chiral precursor where the stereocenters are already defined. A common approach utilizes derivatives of tartaric acid. The Boc protecting group is employed for several key reasons:

-

Nitrogen Protection: It deactivates the pyrrolidine nitrogen, preventing it from participating in undesired side reactions during the functionalization of the C3 and C4 positions.

-

Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification.

-

Stability & Cleavage: The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) but can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid), ensuring the integrity of the final molecule.

Experimental Workflow: Synthesis and Purification

The following diagram and protocol outline a representative workflow for the synthesis, purification, and validation of the title compound.

Caption: Synthetic and purification workflow for the target compound.

Detailed Protocol: Purification by Column Chromatography

This protocol describes a self-validating system for purifying the crude product obtained after synthesis.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol and adding silica, then evaporating the solvent until a dry, free-flowing powder is obtained. This ensures a uniform application to the column.

-

Column Packing: Prepare a silica gel column using a gradient-compatible solvent system. A common system for polar amines is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH). A typical starting mobile phase could be 95:5:0.5 DCM:MeOH:NH₄OH. The ammonium hydroxide is critical; it deactivates the acidic silica gel surface, preventing the basic amine product from streaking and leading to better peak shape and recovery.

-

Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the starting mobile phase, collecting fractions.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 90:10:1 DCM:MeOH:NH₄OH) to elute the more polar product from the column.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ninhydrin, which specifically stains primary and secondary amines) to identify the fractions containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.

Structural Validation

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 202.28, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect to see a characteristic singlet at ~1.4 ppm integrating to 9 protons (the Boc group). The protons on the pyrrolidine ring will appear as complex multiplets. The N-H protons of the amino groups will appear as a broad singlet.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).

-

Application as a Privileged Scaffold in Drug Design

The diamino pyrrolidine moiety is considered a "privileged scaffold" because its structure can be elaborated to bind to a variety of biological targets with high affinity. The (3S,4S) stereoisomer provides a specific spatial relationship between the two amino groups, which is crucial for establishing well-defined interactions with a protein target.

Strategic Utility in Kinase Inhibitors

This scaffold is particularly effective in the design of kinase inhibitors.[3] The two amino groups serve as versatile synthetic handles that can be functionalized to introduce groups that occupy different pockets of the ATP binding site of a kinase.

Caption: Use as a scaffold for kinase inhibitor design.

-

Vector 1 (e.g., C3-NH₂): One amino group can be functionalized with a moiety designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP binding site—an interaction essential for potent inhibition.

-

Vector 2 (e.g., C4-NH₂): The second amino group provides a vector pointing towards the solvent-exposed region. This position can be modified to enhance pharmacokinetic properties (like solubility) or to introduce groups that target unique sub-pockets, thereby improving inhibitor selectivity.

This dual-functionality, locked in a rigid stereochemical conformation, allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and drug-like properties.

Conclusion

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its defined stereochemistry, orthogonal protecting group strategy, and the versatile reactivity of its amino groups provide a robust platform for constructing novel therapeutics. For researchers in drug development, a thorough understanding of its properties and synthetic handling is fundamental to leveraging its full potential in creating next-generation targeted medicines.

References

-

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, Evo-Blocks, [Link]

-

(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate, PubChem, [Link]

-

tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate, PubChem, [Link]

- Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor, Google P

Sources

- 1. Buy (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (EVT-6724121) | 2173182-42-6 [evitachem.com]

- 2. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The chiral pyrrolidine scaffold is a privileged structural motif integral to a multitude of pharmaceuticals and clinical candidates, valued for its conformational rigidity and stereochemical complexity.[1] Among its derivatives, (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate stands out as a critical building block, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules. This guide provides a comprehensive overview of the prevalent and efficient synthetic pathways to this key intermediate. We will delve into the strategic considerations behind stereocontrol, the rationale for protecting group selection, and detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of constructing this stereochemically rich scaffold.

Introduction: The Significance of the (3S,4S)-Diaminopyrrolidine Core

The vicinal diamine functionality on the pyrrolidine ring, with its specific (3S,4S) stereochemistry, is a cornerstone for creating potent and selective enzyme inhibitors. The defined spatial arrangement of the two amino groups allows for precise interactions with target active sites, making it an invaluable synthon in medicinal chemistry. While enantioselective synthesis is the ideal approach for obtaining pure drug enantiomers, it is often complex and costly.[2] Therefore, robust and scalable synthetic routes that control stereochemistry are of paramount importance. This guide will focus on the most reliable and widely adopted strategies to achieve this.

Strategic Approaches to Stereocontrol

The primary challenge in synthesizing (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate lies in the precise installation of the two contiguous stereocenters on the five-membered ring. Two dominant strategies have emerged:

-

Chiral Pool Synthesis: This approach leverages naturally occurring, enantiopure starting materials, such as L-(+)-tartaric acid, to introduce the desired stereochemistry.[3] The inherent chirality of the starting material is transferred through a series of stereospecific or stereoselective reactions to the final product. This strategy is often favored for its reliability and cost-effectiveness on a large scale.[4]

-

Asymmetric Synthesis: These methods build the chiral centers during the synthesis using chiral catalysts or auxiliaries. A powerful example is the asymmetric 1,3-dipolar cycloaddition, which can construct the pyrrolidine ring and its stereocenters in a single, highly controlled step.[5][6][7]

This guide will detail a primary pathway starting from the chiral pool, as it represents a practical and widely documented method.

Pathway I: Chiral Pool Synthesis from L-(+)-Tartaric Acid

This pathway is a cornerstone of industrial and academic synthesis due to the low cost and enantiopurity of L-(+)-tartaric acid. The strategy involves transforming the diol functionality of tartaric acid into the diamine of the target pyrrolidine.

Overall Synthetic Workflow

The transformation from L-(+)-tartaric acid to the target molecule involves several key stages: formation of a cyclic sulfate or analogous intermediate, ring-opening with a nitrogen nucleophile, cyclization to form the pyrrolidine ring, and final functional group manipulations.

Caption: Workflow for synthesis from L-(+)-tartaric acid.

Step-by-Step Experimental Protocol

Step 1: Preparation of (2R,3R)-Diethyl 2,3-dihydroxysuccinate (Diethyl L-tartrate)

The carboxylic acid groups of tartaric acid are first protected as esters to prevent interference in subsequent reactions. Fischer esterification is a standard and cost-effective method.

-

Protocol:

-

Suspend L-(+)-tartaric acid (1.0 eq) in absolute ethanol (10-15 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize the acid catalyst with a base such as sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl L-tartrate, typically as a clear oil.

-

Step 2: Formation of the Cyclic Intermediate

To convert the diol into a diamine with inversion of stereochemistry (to achieve the syn configuration from the anti diol), the hydroxyl groups must be activated. This is commonly achieved by forming a cyclic sulfate or a related species.

-

Protocol (via Cyclic Sulfate):

-

Dissolve diethyl L-tartrate (1.0 eq) in a dry, inert solvent like carbon tetrachloride or dichloromethane under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂) (2.2 eq) dropwise, followed by a catalytic amount of pyridine.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent in vacuo to obtain the crude cyclic sulfite.

-

Dissolve the crude sulfite in a solvent mixture (e.g., acetonitrile/carbon tetrachloride).

-

Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) (2.5 eq).

-

Stir vigorously at room temperature for 1-2 hours. The reaction is often biphasic.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the cyclic sulfate.

-

Step 3: Nucleophilic Ring Opening to Install Amino Precursors

The cyclic sulfate is an excellent electrophile for a double S_N2 reaction. Using sodium azide is a common and effective method to introduce nitrogen atoms with the required stereochemical inversion.

-

Protocol:

-

Dissolve the cyclic sulfate (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃) (2.5-3.0 eq) in portions. Caution: Sodium azide is highly toxic and potentially explosive.

-

Heat the mixture to 60-80 °C and stir for 16-24 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate to yield the diazide intermediate.

-

Step 4: Reduction and Boc Protection

The diazide is reduced to the corresponding diamine. This is often followed directly by Boc protection to prevent side reactions and facilitate purification.

-

Protocol:

-

Dissolve the crude diazide (1.0 eq) in methanol or ethanol.

-

Add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq).

-

Carefully add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

-

Concentrate the filtrate in vacuo to obtain the crude bis-Boc protected diamine precursor.

-

Step 5: Cyclization and Final Deprotection/Protection Sequence

The linear precursor is cyclized to form the pyrrolidine ring, followed by manipulation of the protecting groups to arrive at the final product.

-

Protocol:

-

The specific cyclization conditions can vary, but a common approach involves activation of the terminal ester groups followed by intramolecular amidation. An alternative, more direct route involves reduction of the esters to a diol, conversion to a dihalide or ditosylate, and subsequent cyclization with a primary amine that will become the ring nitrogen.

-

A more streamlined modern approach involves direct reductive amination of a dialdehyde precursor (derived from the diol) with a protected amine.

-

Assuming a protected pyrrolidine-3,4-diamine is formed (e.g., with two Boc groups on the exocyclic amines and another protecting group on the ring nitrogen), selective deprotection is required. The exocyclic Boc groups are typically removed using acidic conditions (e.g., TFA in DCM).

-

The final step is the protection of the pyrrolidine ring nitrogen with a Boc group. If the ring is formed via a benzylamine, the N-benzyl group is removed by hydrogenolysis, followed by reaction with Boc₂O. A simple and efficient protocol for Boc protection involves reacting the diamine with Boc₂O in a suitable solvent like dichloromethane or water.[9][10]

-

Alternative Strategy: Asymmetric 1,3-Dipolar Cycloaddition

This elegant approach constructs the chiral pyrrolidine core in a highly convergent manner. It involves the reaction between an azomethine ylide and an alkene dipolarophile, catalyzed by a chiral metal complex.[6]

General Workflow

Caption: Workflow for Asymmetric 1,3-Dipolar Cycloaddition.

This method offers high levels of stereocontrol, often achieving excellent diastereomeric and enantiomeric excesses.[5][11] The choice of chiral ligand, metal salt, and dipolarophile is critical for achieving the desired (3S,4S) stereochemistry.[11] Subsequent reduction of the functional groups on the cycloadduct yields the desired diaminopyrrolidine structure.

Purification and Characterization

Purification Strategies

Purification of the final product and key intermediates is crucial.

-

Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.

-

Chromatography: For non-crystalline materials or for removing closely related impurities, column chromatography on silica gel is standard.

-

Chiral HPLC/SFC: To confirm enantiomeric purity or for analytical-scale separation, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed.[12][] For preparative separation, diastereomeric derivatization can be used, where the diamine is reacted with a chiral resolving agent to form diastereomers that can be separated on standard silica gel.[][14]

Analytical Data

The final compound should be characterized thoroughly to confirm its identity and purity.

| Analysis | Expected Result for (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm), pyrrolidine ring protons (2.5-3.5 ppm), and amine protons. |

| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbon, and distinct signals for the pyrrolidine ring carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 202.16. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess. |

| Optical Rotation | A specific optical rotation value measured at a defined concentration and wavelength (e.g., Sodium D line). |

Conclusion

The synthesis of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a well-established yet challenging endeavor that is critical for the advancement of modern drug discovery. The chiral pool approach starting from L-(+)-tartaric acid offers a robust, scalable, and economically viable pathway, relying on classic stereocontrolled transformations. In parallel, asymmetric methods like 1,3-dipolar cycloaddition provide a more convergent and elegant solution, showcasing the power of modern catalytic enantioselective synthesis. The choice of route ultimately depends on factors such as scale, cost, available expertise, and the specific purity requirements of the final application. A thorough understanding of the principles of stereocontrol, protecting group strategy, and purification techniques discussed in this guide is essential for any scientist or researcher working to access this invaluable chiral building block.

References

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- Google Patents.

-

ResearchGate. Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. [Link]

-

PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

-

ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. [Link]

-

PubMed. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. [Link]

-

ResearchGate. Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. [Link]

- Google Patents.

-

ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

-

Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

National Center for Biotechnology Information. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]

-

MDPI. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

-

MDPI. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]

-

Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

-

ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

-

Arkivoc. Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. [Link]

-

RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]

-

PubMed. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes. [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

-

National Center for Biotechnology Information. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

National Center for Biotechnology Information. Stereoselective synthesis of protectin D1: A potent anti-inflammatory and proresolving lipid mediator. [Link]

-

PubMed. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

Spectroscopic Data for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined vicinal diamines, makes it a valuable component in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands. The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and allows for selective deprotection and further functionalization. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is based on the characterization of the racemic trans-isomer, which is a mixture of the (3S,4S) and (3R,4R) enantiomers. In a standard achiral solvent, the spectroscopic data for both enantiomers are identical.

Molecular Structure and Key Features

The structure of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring with a Boc protecting group on the nitrogen atom. The two amino groups at the C3 and C4 positions are in a trans configuration relative to each other.

Caption: 2D representation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR data.

Experimental Protocol: NMR Data Acquisition

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), or the residual solvent peak.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | Pyrrolidine CH₂ (axial) |

| ~2.8 - 3.0 | m | 2H | Pyrrolidine CH₂ (equatorial) |

| ~3.1 - 3.3 | m | 2H | Pyrrolidine CH-NH₂ |

| ~1.6 - 2.0 (broad) | s | 4H | NH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Boc Group: A characteristic sharp singlet integrating to nine protons around 1.45 ppm is indicative of the tert-butyl group of the Boc protecting group.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as multiplets in the region of approximately 2.8 to 3.6 ppm. The diastereotopic nature of the methylene protons (at C2 and C5) and their coupling to the adjacent methine protons (at C3 and C4) result in complex splitting patterns.

-

Methine Protons: The protons at C3 and C4, attached to the amino-bearing carbons, are expected to resonate as multiplets around 3.1-3.3 ppm.

-

Amine Protons: The protons of the two primary amine groups will typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Their integration should correspond to four protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (Boc) |

| ~79.5 | C (CH₃)₃ (Boc) |

| ~52.0 | C3/C4 (CH-NH₂) |

| ~47.0 | C2/C5 (CH₂) |

| ~28.5 | C(C H₃)₃ (Boc) |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Boc Group: The carbonyl carbon of the Boc group is expected to appear around 154.7 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will resonate at approximately 79.5 ppm and 28.5 ppm, respectively.

-

Pyrrolidine Ring Carbons: The two methine carbons (C3 and C4) bearing the amino groups are expected to be chemically equivalent due to the symmetry of the trans-isomer and will appear as a single peak around 52.0 ppm. Similarly, the two methylene carbons (C2 and C5) are also expected to be equivalent, resonating around 47.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Strong, Broad | N-H stretching (primary amines) |

| ~2975 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (urethane carbonyl of Boc group) |

| ~1590 | Medium | N-H bending (primary amines) |

| ~1420 | Medium | C-N stretching |

| ~1170 | Strong | C-O stretching (urethane) |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of primary amine groups is confirmed by the strong, broad absorption band in the region of 3350-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1590 cm⁻¹.

-

C=O Vibration: A strong absorption peak around 1685 cm⁻¹ is characteristic of the carbonyl stretching of the urethane functionality in the Boc protecting group.

-

C-H Vibrations: Absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching of the alkyl groups (pyrrolidine ring and Boc group).

-

C-O and C-N Vibrations: Strong absorptions corresponding to C-O and C-N stretching are expected in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source.

| m/z | Interpretation |

| 202.16 | [M+H]⁺ (Calculated for C₉H₂₀N₃O₂⁺: 202.1556) |

| 146.12 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ (Loss of isobutylene) |

| 102.10 | [M - Boc + H]⁺ (Loss of the Boc group) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak or a prominent peak in the ESI-MS spectrum, confirming the molecular weight of the compound (201.27 g/mol ).

-

Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group (100 Da).

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provide a robust basis for the identification and characterization of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. The combination of NMR, IR, and MS data allows for an unambiguous confirmation of the chemical structure and provides a benchmark for assessing the purity of synthesized material. Researchers and drug development professionals can utilize this information to ensure the quality and integrity of this important chiral building block in their scientific endeavors.

References

-

PubChem. tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

- U.S. Patent 8,642,771 B2. Preparation of pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors.

The Pivotal Role of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Asymmetric Synthesis: A Technical Guide

Introduction: The Architectural Significance of Chiral Diamines

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereochemically complex molecules is perpetual. Chiral vicinal diamines have emerged as privileged scaffolds, serving as the backbone for a myriad of successful chiral ligands and organocatalysts. Their rigid or semi-rigid structures, combined with the strategic placement of coordinating nitrogen atoms, provide a powerful platform for inducing stereoselectivity in a vast array of chemical transformations. Among these, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate stands out as a versatile and highly valuable building block. Its C2-symmetric trans-diamino functionality, embedded within a conformationally constrained pyrrolidine ring and equipped with an easily manipulable Boc-protecting group, makes it an ideal precursor for a new generation of catalysts and a key intermediate in the synthesis of high-value pharmaceutical agents.

This technical guide provides an in-depth exploration of the role of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in asymmetric synthesis. We will delve into its synthesis, its derivatization into powerful catalytic tools, and its application in key stereoselective reactions, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist and drug development professional.

I. Strategic Synthesis of the Chiral Scaffold: Accessing (3S,4S)-1-Boc-3,4-diaminopyrrolidine

The utility of any chiral building block is fundamentally tied to its accessibility. An efficient and stereocontrolled synthesis is therefore paramount. One of the most elegant and powerful methods to construct the chiral 3,4-diaminopyrrolidine core is through an enantioselective 1,3-dipolar cycloaddition reaction.

A. Enantioselective 1,3-Dipolar Cycloaddition Approach

A key strategy involves the reaction of an azomethine ylide with a suitable dipolarophile. Specifically, the cycloaddition between an imino ester and a (Z)-nitroalkene bearing a masked amino group in the β-position has proven to be a highly effective route to functionalized pyrrolidines. The stereochemical outcome of this reaction can be controlled with high fidelity using a chiral metal-ligand complex, with silver salts and chiral phosphoramidite ligands often being the catalysts of choice.[1]

The general transformation is depicted below:

Figure 1: General scheme for the 1,3-dipolar cycloaddition to form substituted pyrrolidines.

This methodology allows for the direct installation of the required stereocenters at the C3 and C4 positions of the pyrrolidine ring with high diastereoselectivity and enantioselectivity. Subsequent functional group transformations, including reduction of the nitro group and modification of the ester, can then be employed to arrive at the desired (3S,4S)-diaminopyrrolidine scaffold.

B. Synthesis from the Chiral Pool: The Tartaric Acid Route

An alternative and often more scalable approach utilizes the "chiral pool," starting from readily available and inexpensive enantiopure natural products. L-(+)-Tartaric acid is an ideal starting material for the synthesis of (3S,4S)-diaminopyrrolidine derivatives. The inherent C2-symmetry and defined stereochemistry of tartaric acid can be translated into the target pyrrolidine ring through a series of well-established chemical transformations.

The synthetic sequence generally involves the conversion of tartaric acid into a cyclic tartrimide. This intermediate can then undergo further modifications, such as conversion of the hydroxyl groups to leaving groups followed by nucleophilic substitution with an amine source, or a series of reductions and cyclization steps to form the pyrrolidine ring.[2][3]

Figure 2: Conceptual workflow for the synthesis of the target molecule from L-(+)-tartaric acid.

This chiral pool approach offers the advantage of a robust and often highly stereospecific route to the desired product, making it suitable for larger-scale preparations required in industrial drug development.

II. Derivatization and Application in Asymmetric Catalysis